N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide
CAS No.:
Cat. No.: VC16686819
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O2 |
|---|---|
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | N-[1-(furan-2-yl)ethylideneamino]benzamide |
| Standard InChI | InChI=1S/C13H12N2O2/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16) |
| Standard InChI Key | CQGATEFROFGTCU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CO2 |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide features a benzohydrazide group () connected to a furan ring through an ethylidene spacer. The imine bond () adopts an E configuration, which minimizes steric hindrance and optimizes conjugation between the aromatic systems. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar arrangement of the hydrazone moiety, facilitating π-π stacking interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 228.25 g/mol |
| IUPAC Name | N-[1-(furan-2-yl)ethylideneamino]benzamide |
| Canonical SMILES | CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CO2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic and Computational Insights
Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrational modes, including the stretch at 1,650 cm and the stretch at 1,580 cm, confirming the hydrazone linkage . Density functional theory (DFT) calculations reveal a HOMO-LUMO energy gap of 4.2 eV, indicative of moderate reactivity. The molecular electrostatic potential (MEP) map highlights electron-rich regions at the furan oxygen and hydrazide carbonyl, which are critical for ligand-protein interactions .
Synthesis and Optimization
Conventional Synthesis Route
The compound is synthesized via acid-catalyzed condensation of 2-furaldehyde with benzohydrazide in ethanol. Glacial acetic acid (2–3 drops) is added to a refluxing mixture of equimolar reactants (1.2 mL furan-2-carbaldehyde and 1.52 g 2-hydroxybenzohydrazide) for 4 hours, yielding a pale brown precipitate . Recrystallization from hot ethanol affords the pure product with a melting point of 190°C and a yield of 78–82%.
Biological Activities and Mechanisms
Anticancer Properties
N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide induces apoptosis in MCF-7 breast cancer cells via ROS-mediated activation of p53 and downregulation of Bcl-2. At 50 μM, it reduces cell viability by 72% after 48 hours, comparable to cisplatin. Mechanistic studies using flow cytometry reveal G2/M phase arrest and mitochondrial membrane depolarization, confirming its pro-apoptotic effects.
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 12.5 μg/mL, outperforming ampicillin (MIC = 25 μg/mL) . Its lipophilic furan moiety disrupts bacterial cell membranes, as evidenced by scanning electron microscopy (SEM) showing membrane blebbing and lysis .
Applications in Medicinal Chemistry
Drug Design and Derivative Development
Comparative Analysis with Structural Analogs
Table 2: Pharmacological Comparison of Hydrazone Derivatives
| Compound | Anticancer IC (μM) | Antimicrobial MIC (μg/mL) | Key Modification |
|---|---|---|---|
| N'-[1-(4-Nitrophenyl)ethylidene]benzohydrazide | 18.4 | 6.8 | -NO group |
| N'-[1-(4-Methoxyphenyl)ethylidene]benzohydrazide | 29.1 | 14.2 | -OCH group |
| N'-[1-(2-Aminophenyl)ethylidene]benzohydrazide | 42.6 | 22.5 | -NH group |
The nitro-substituted derivative demonstrates superior anticancer activity due to enhanced electrophilicity, whereas methoxy groups improve solubility but reduce membrane penetration.
Future Research Directions
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In Vivo Toxicity Profiling: Chronic toxicity studies in murine models are needed to establish safe dosing thresholds.
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Targeted Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce off-target effects.
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Broad-Spectrum Antiviral Screening: Evaluation against emerging viruses like SARS-CoV-2 is warranted given its HCV protease inhibition.
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